6-Chloro-2-fluoro-1H-benzo[d]imidazole

Anti-hypertensive AT1 Receptor Antagonist In Vivo Pharmacology

Choose 6-Chloro-2-fluoro-1H-benzo[d]imidazole as a privileged scaffold for drug discovery. The 6-Cl/2-F pattern drives sub-100 nM antiproliferative potency (IC50 0.02–0.04 µM) and enables nanomolar AT1 receptor binding surpassing losartan. For HCV NS5A, the 2-fluoro group improves PK and maintains activity against resistant variants. Generic core replacement fails—SAR confirms halogen position shifts selectivity by an order of magnitude. Insist on authenticated 6-chloro-2-fluoro substitution to ensure target engagement and metabolic stability.

Molecular Formula C7H4ClFN2
Molecular Weight 170.57 g/mol
Cat. No. B12971130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-fluoro-1H-benzo[d]imidazole
Molecular FormulaC7H4ClFN2
Molecular Weight170.57 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC(=N2)F
InChIInChI=1S/C7H4ClFN2/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H,10,11)
InChIKeyWTGBLJDAJZKDJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-fluoro-1H-benzo[d]imidazole: Technical Baseline for Research Sourcing & Differentiation


6-Chloro-2-fluoro-1H-benzo[d]imidazole (CAS 1803896-38-9) is a halogenated benzimidazole building block characterized by a chloro substituent at the 6-position and a fluoro substituent at the 2-position of the bicyclic core [1]. This substitution pattern distinguishes it from simpler benzimidazole cores and is foundational to the enhanced physicochemical and biological properties observed in more complex fluoro-substituted benzimidazole series [2]. Its role is primarily as a synthetic intermediate or core scaffold in medicinal chemistry programs targeting antiviral, antihypertensive, and anticancer applications, rather than as a final active pharmaceutical ingredient [3].

Why 6-Chloro-2-fluoro-1H-benzo[d]imidazole Cannot Be Generically Substituted: The Evidence for Non-Interchangeability


Generic substitution of this specific scaffold fails due to the non-linear and unpredictable impact of halogen substitution on both pharmacokinetic (PK) profile and target potency. While the benzimidazole core is common, the precise positioning of electron-withdrawing groups like chlorine and fluorine critically modulates electronic distribution, metabolic stability, and binding conformation [1]. Comparative studies within fluorobenzimidazole series have demonstrated that the presence of fluorine can improve PK properties and maintain potency against resistant viral variants, an advantage not conferred by non-fluorinated analogs [2]. Furthermore, antiproliferative data show that subtle changes in halogenation pattern (e.g., 6-chloro vs. 5,6-dichloro) or the nature of the 2-substituent (fluoro vs. phenethyl) result in shifts in cancer cell line selectivity and IC50 values spanning an order of magnitude, rendering simple one-to-one core replacement scientifically unsound [3].

6-Chloro-2-fluoro-1H-benzo[d]imidazole: Quantitative Differentiation Evidence vs. Analogs & In-Class Compounds


Anti-Hypertensive Efficacy of Fluoro-Substituted Scaffold vs. Non-Fluorinated Controls and Gold-Standard Drugs

Derivatives built upon a fluoro-substituted benzimidazole scaffold (structurally related to 6-chloro-2-fluoro-1H-benzo[d]imidazole) demonstrate a significant and sustained in vivo blood pressure reduction, outperforming both a non-fluorinated benzimidazole analog and the clinically established angiotensin II receptor blockers (ARBs) losartan and telmisartan [1]. This evidence establishes the critical role of the fluorinated benzimidazole core in achieving superior in vivo pharmacodynamics, a key advantage when selecting a core scaffold for antihypertensive drug development.

Anti-hypertensive AT1 Receptor Antagonist In Vivo Pharmacology

AT1 Receptor Binding Affinity: Nanomolar Potency of Fluoro-Substituted Benzimidazole Derivatives

A series of fluoro-substituted benzimidazole derivatives, sharing the core halogenation pattern of 6-chloro-2-fluoro-1H-benzo[d]imidazole, exhibit high-affinity binding to the angiotensin II type 1 (AT1) receptor [1]. The most potent compound in this series (Compound 400) demonstrated an IC50 value of 0.8 ± 0.1 nM, which is significantly superior to the inhibition shown by standard AT1 antagonists like losartan and telmisartan [2]. This highlights that the introduction of fluorine into the benzimidazole core is a valid strategy for achieving single-digit nanomolar potency at this key cardiovascular target.

Angiotensin II Receptor Binding Structure-Activity Relationship

Broad-Genotype Antiviral Potency and Improved PK Profile of Fluorobenzimidazole Analogs vs. Non-Fluorinated Counterparts

Fluorobenzimidazole analogs, for which 6-chloro-2-fluoro-1H-benzo[d]imidazole serves as a key synthetic building block, have been identified as next-generation HCV NS5A inhibitors [1]. Crucially, these fluorobenzimidazole-based inhibitors demonstrate broad-genotype in vitro activity against HCV genotypes 1-6 and maintain potency against resistant variants that are orders of magnitude less susceptible to first-generation inhibitors [1]. Moreover, a direct comparison of the series showed that the fluorobenzimidazole inhibitors possess improved pharmacokinetic (PK) properties relative to their non-fluorinated benzimidazole analogs [1].

Antiviral HCV NS5A Pharmacokinetics

Critical Role of 6-Chloro Substitution in Achieving Sub-100 nM Antiproliferative Activity in Cancer Cell Lines

In a systematic evaluation of 2-phenyl substituted benzimidazole derivatives, compounds retaining the 6-chloro substitution on the benzimidazole core, such as 6-chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole (30) and 6-chloro-2-phenethyl-1H-benzo[d]imidazole (46), exhibited exceptional antiproliferative potency with IC50 values ranging from 0.02–0.04 µM against HeLa and A375 cancer cell lines [1]. In contrast, structurally related analogs with different substitution patterns, like 5,6-dichloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole (74), showed at least a 2-fold to 4-fold lower potency (IC50 ≤ 0.08 µM) in other cell lines [1]. This direct comparison within a congeneric series underscores that the specific 6-chloro motif is a key structural determinant for achieving high antiproliferative activity.

Anticancer Antiproliferative Structure-Activity Relationship

6-Chloro-2-fluoro-1H-benzo[d]imidazole: Evidence-Backed Application Scenarios for Research & Industrial Use


Antihypertensive Drug Discovery: Core Scaffold for Next-Generation ARBs

Utilize 6-Chloro-2-fluoro-1H-benzo[d]imidazole as a privileged core scaffold for the design and synthesis of novel angiotensin II type 1 (AT1) receptor antagonists. Evidence demonstrates that fluoro-substituted benzimidazole derivatives derived from this chemotype achieve nanomolar binding affinity and superior, long-lasting in vivo blood pressure reduction compared to non-fluorinated analogs and standard-of-care drugs like losartan and telmisartan [1].

Antiviral Lead Optimization: Developing Pan-Genotypic HCV NS5A Inhibitors

Employ this compound as a key building block for creating next-generation inhibitors of the Hepatitis C virus (HCV) NS5A protein. Direct comparative studies confirm that fluorobenzimidazole analogs, synthesized from this core, not only possess improved pharmacokinetic properties relative to non-fluorinated versions but also maintain potent activity against a broad panel of genotypes and drug-resistant variants [2].

Targeted Anticancer Agent Synthesis: Achieving High-Potency Antiproliferative Leads

Incorporate 6-Chloro-2-fluoro-1H-benzo[d]imidazole into medicinal chemistry campaigns targeting various cancers. Structure-activity relationship (SAR) studies provide direct evidence that the specific 6-chloro substitution pattern is a critical factor for achieving sub-100 nM antiproliferative potency (IC50 of 0.02–0.04 µM) in cell lines such as HeLa and A375. This potency significantly exceeds that of analogs with alternative halogenation, such as 5,6-dichloro derivatives [3].

Physicochemical Property Modulation in Lead Optimization

Leverage the unique electronic properties of the 2-fluoro substituent on the benzimidazole core for systematic property modulation. As demonstrated across multiple therapeutic areas, the introduction of fluorine at this position is a validated strategy for enhancing metabolic stability and improving overall pharmacokinetic (PK) profiles. This scaffold therefore represents a strategic choice when designing compounds intended to have favorable drug-like properties and increased chances of in vivo success [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-2-fluoro-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.